Nota-AE105

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nota-AE105 is a compound used in positron emission tomography (PET) imaging. It is a conjugate of the peptide AE105, which targets the urokinase-type plasminogen activator receptor (uPAR). This receptor is overexpressed in various types of cancer cells, making this compound a valuable tool for cancer diagnosis and research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nota-AE105 is synthesized by conjugating the peptide AE105 with a chelator, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The conjugation process involves several steps, including peptide synthesis, chelator attachment, and purification. The reaction conditions typically involve mild temperatures and aqueous solvents to maintain the integrity of the peptide .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis followed by chelator conjugation. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for medical imaging applications .

Analyse Chemischer Reaktionen

Comparative Analysis of Radiolabeling Methods

Data from Al18F labeling studies highlight differences between NOTA-AE105 and RESCA1-AE105:

| Parameter | [18F]AlF-NOTA-AE105 | [18F]AlF-RESCA1-AE105 |

|---|---|---|

| RCY | 41% | 55% |

| Molar Activity | 29.9 GBq/µmol | 33.1 GBq/µmol |

| LogD | -2.38 | -2.05 |

| Labeling Temperature | 90°C | 22°C |

This compound requires elevated temperatures (90°C) for efficient Al18F chelation, whereas RESCA1-AE105 achieves comparable yields at room temperature .

Binding Kinetics and Stability

Surface plasmon resonance (SPR) studies quantify this compound’s interaction with uPAR:

| Substance | kₒₙ (×10⁵ M⁻¹s⁻¹) | kₒff (×10⁻³ s⁻¹) | K<sub>D</sub> (nM) | IC<sub>50</sub> (nM) |

|---|---|---|---|---|

| AE105 (control) | 10.10 | 4.13 | 4.10 | 8.86 |

| This compound | 2.24 | 12.50 | 55.7 | 72.4 |

The NOTA conjugation reduces binding affinity (K<sub>D</sub> = 55.7 nM vs. 4.10 nM for native AE105) but retains specificity for uPAR .

In Vitro Stability and Hydrophilicity

-

LogD : this compound exhibits a LogD of -2.38, indicating high hydrophilicity suitable for in vivo applications .

-

Stability : Radiolabeled this compound remains >99% stable in PBS for 4 hours post-synthesis .

Key Reaction Conditions

Wissenschaftliche Forschungsanwendungen

Positron Emission Tomography (PET)

Nota-AE105 is primarily utilized in PET imaging, where it is labeled with Gallium-68. This application has shown promising results in several clinical trials:

- Prostate Cancer : A Phase II trial demonstrated that 68Ga-NOTA-AE105 PET can effectively differentiate between low-risk and intermediate-risk prostate cancer patients based on uPAR expression levels. The study found that uPAR-positive lesions were prevalent in patients with aggressive disease profiles, making it a valuable tool for risk stratification .

- Neuroendocrine Neoplasms (NENs) : In a study involving 116 patients with NENs, 68Ga-NOTA-AE105 PET/CT revealed uPAR-positive lesions in 68% of cases. The presence of these lesions correlated with poorer progression-free survival and overall survival rates, highlighting its prognostic capabilities .

- Glioma : A recent Phase II trial assessed the efficacy of 68Ga-NOTA-AE105 in glioma patients, confirming its utility in identifying high-grade tumors and aiding in treatment planning .

Prognostic Applications

The prognostic value of this compound is underscored by its ability to correlate uPAR expression with clinical outcomes:

- Survival Analysis : In studies of NENs, high uPAR expression was associated with a hazard ratio indicating increased risk for disease progression and mortality. This suggests that uPAR imaging can be instrumental in tailoring therapeutic strategies based on individual patient risk profiles .

- Therapeutic Targeting : The upregulation of uPAR in aggressive tumors presents an opportunity for targeted therapies. Preclinical studies have indicated that uPAR-targeted radioligands may enhance the effectiveness of peptide receptor radionuclide therapy (PRRT) in cancers such as prostate and colorectal cancer .

Case Study 1: Prostate Cancer

In a cohort study involving patients with varying Gleason scores, 68Ga-NOTA-AE105 PET was able to accurately classify tumors based on their aggressiveness. The findings indicated that patients with high uPAR expression had significantly worse outcomes compared to those with lower levels, establishing a clear link between imaging results and clinical prognosis .

Case Study 2: Neuroendocrine Neoplasms

A prospective study involving 116 patients demonstrated that 68Ga-NOTA-AE105 PET could identify metastatic lesions that were otherwise undetectable by conventional imaging methods. The study concluded that integrating uPAR PET into routine clinical practice could improve patient management by facilitating early intervention strategies .

Wirkmechanismus

Nota-AE105 exerts its effects by binding to the urokinase-type plasminogen activator receptor (uPAR) on the surface of cancer cells. This binding allows for the visualization of uPAR expression using PET imaging. The molecular targets involved in this process include the uPAR protein and the radiometal chelated by NOTA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gallium-68-DOTA-TOC: Another PET imaging agent used for detecting neuroendocrine tumors.

Copper-64-DOTA-TATE: A PET imaging agent used for visualizing somatostatin receptor expression in neuroendocrine tumors

Uniqueness of Nota-AE105

This compound is unique in its ability to specifically target uPAR, making it highly effective for imaging cancers that overexpress this receptor. Its high binding affinity and stability make it a valuable tool for cancer diagnosis and research .

Biologische Aktivität

Nota-AE105, specifically labeled as 68Ga-NOTA-AE105, is a radiotracer designed for targeting the urokinase-type plasminogen activator receptor (uPAR), which plays a crucial role in cancer progression and metastasis. This compound has gained attention for its potential in imaging and therapeutic applications in various malignancies, particularly neuroendocrine neoplasms (NENs) and gliomas. This article reviews the biological activity of this compound, focusing on its clinical applications, safety profile, and research findings.

This compound binds selectively to uPAR, which is overexpressed in many aggressive tumors. The binding affinity of this compound to uPAR has been characterized through various studies, demonstrating its potential as a diagnostic tool in oncology. The compound's mechanism involves competitive inhibition of uPAR-mediated signaling pathways that contribute to tumor growth and metastasis.

1. Imaging in Neuroendocrine Neoplasms (NENs)

A prospective phase II trial involving 116 patients with NENs utilized 68Ga-NOTA-AE105 for PET/CT imaging. The study aimed to assess the correlation between uPAR expression and clinical outcomes. Key findings included:

- uPAR-Positive Lesions : In 68% of patients, lesions were identified as uPAR-positive using a target-to-liver ratio.

- Survival Correlation : High uPAR expression was associated with poorer progression-free survival (PFS) and overall survival (OS), with hazard ratios indicating significant risk factors for disease progression .

| Parameter | Value |

|---|---|

| Total Patients | 116 |

| uPAR-Positive Lesions (%) | 68% (n=65) |

| High-Grade NENs | 75% (n=18) |

| Median Follow-Up (months) | 28 |

| Progressive Disease (%) | 62% |

| Deaths During Follow-Up (%) | 30% |

2. Imaging in Gliomas

Another study focused on the uptake of this compound in primary gliomas. The results indicated that:

- uPAR Expression : All tumors exhibited uPAR expression, with high levels correlating with decreased overall survival (P=0.04).

- Imaging Efficacy : Both 68Ga-NOTA-AE105 and its copper-labeled counterpart showed high image contrast for tumor delineation compared to traditional imaging agents .

Safety Profile

The safety and biodistribution of this compound were evaluated in several clinical trials:

- Phase I Study : Involving ten patients, this study demonstrated no serious adverse events associated with the administration of this compound. The compound exhibited good renal clearance and a low radiation burden comparable to standard PET imaging agents .

- Adverse Events : Mild nausea was reported in one patient, but this was deemed unrelated to the tracer .

Research Findings

Recent studies have expanded on the biological activity of this compound:

- Binding Kinetics : Comparative studies indicated that this compound exhibits similar binding kinetics to other uPAR-targeting peptides, maintaining low nanomolar affinity .

- Therapeutic Implications : The potential for uPAR-targeted radionuclide therapy (PRRT) has been highlighted, suggesting that high uPAR expression may serve as a therapeutic target in aggressive cancers .

Eigenschaften

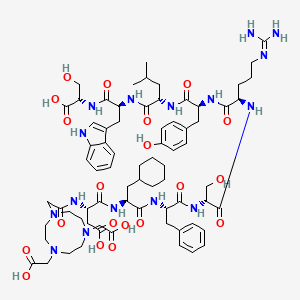

Molekularformel |

C72H102N16O20 |

|---|---|

Molekulargewicht |

1511.7 g/mol |

IUPAC-Name |

(3S)-3-[[2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C72H102N16O20/c1-42(2)30-51(64(100)83-55(68(104)85-58(41-90)71(107)108)34-46-36-76-49-17-10-9-16-48(46)49)79-65(101)54(33-45-19-21-47(91)22-20-45)80-63(99)50(18-11-23-75-72(73)74)78-70(106)57(40-89)84-67(103)53(32-44-14-7-4-8-15-44)81-66(102)52(31-43-12-5-3-6-13-43)82-69(105)56(35-60(93)94)77-59(92)37-86-24-26-87(38-61(95)96)28-29-88(27-25-86)39-62(97)98/h4,7-10,14-17,19-22,36,42-43,50-58,76,89-91H,3,5-6,11-13,18,23-35,37-41H2,1-2H3,(H,77,92)(H,78,106)(H,79,101)(H,80,99)(H,81,102)(H,82,105)(H,83,100)(H,84,103)(H,85,104)(H,93,94)(H,95,96)(H,97,98)(H,107,108)(H4,73,74,75)/t50-,51+,52+,53+,54+,55+,56+,57-,58+/m1/s1 |

InChI-Schlüssel |

QYDKPVWTZOEIPR-WKDKGDAESA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5CCCCC5)NC(=O)[C@H](CC(=O)O)NC(=O)CN6CCN(CCN(CC6)CC(=O)O)CC(=O)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5CCCCC5)NC(=O)C(CC(=O)O)NC(=O)CN6CCN(CCN(CC6)CC(=O)O)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.